molecular formula C20H20N2S B392462 2-(5-Methylthiophen-2-yl)-1,3-diphenylimidazolidine CAS No. 307339-43-1

2-(5-Methylthiophen-2-yl)-1,3-diphenylimidazolidine

Cat. No.: B392462
CAS No.: 307339-43-1
M. Wt: 320.5g/mol
InChI Key: NQBGEGIUOIPCQP-UHFFFAOYSA-N
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Description

2-(5-Methylthiophen-2-yl)-1,3-diphenylimidazolidine is a chemical compound of significant interest in medicinal chemistry research, particularly in the development of novel therapeutic agents. This molecule features a unique hybrid structure combining an imidazolidine core with substituted thiophene and phenyl rings. The imidazolidine scaffold is a recognized pharmacophore, with derivatives extensively documented for a wide spectrum of biological activities, including antimicrobial, antifungal, and anti-HIV properties . The specific 5,5-diphenyl substitution on the imidazolidine ring is a key structural motif found in compounds synthesized and evaluated for their potent antibacterial activity against various human pathogenic microorganisms . Furthermore, the incorporation of the 5-methylthiophen-2-yl moiety enhances the molecule's research value, as the thiophene nucleus is a privileged structure in drug discovery. Thiophene derivatives are renowned for their diverse pharmacological applications, such as anti-inflammatory, anticancer, antimicrobial, and antihypertensive effects . The strategic combination of these two bioactive fragments makes this compound a promising candidate for researchers exploring new structural prototypes with enhanced and broader pharmacological activity. Its potential mechanism of action, while specific to the research context, may be linked to the observed bioactivity of its constituent parts, which have been reported to act as enzyme inhibitors and interact with various biological targets . This product is intended for research purposes as a building block or reference standard in pharmaceutical development and biological screening. FOR RESEARCH USE ONLY. Not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-(5-methylthiophen-2-yl)-1,3-diphenylimidazolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2S/c1-16-12-13-19(23-16)20-21(17-8-4-2-5-9-17)14-15-22(20)18-10-6-3-7-11-18/h2-13,20H,14-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQBGEGIUOIPCQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C2N(CCN2C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Procedure and Challenges

  • Substrates : 1,3-Diphenyl-1,2-diketone (1.0 equiv), 5-methylthiophen-2-ylmethylamine (2.2 equiv)

  • Reducing agent : Sodium cyanoborohydride (NaBH₃CN, 1.5 equiv)

  • Solvent : Tetrahydrofuran (THF), 0°C to room temperature

  • Yield : 68% (lower due to competing over-reduction).

Key limitation : Steric hindrance from the 5-methylthiophene group reduces amine nucleophilicity, necessitating excess amine.

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates imidazolidine formation by enhancing reaction kinetics.

Protocol

  • Conditions : 150 W, 100°C, 30 minutes

  • Catalyst : p-Toluenesulfonic acid (PTSA, 10 mol%)

  • Solvent : Ethanol

  • Yield : 78% (20% time reduction vs. conventional heating).

Solid-Phase Synthesis Techniques

Solid-supported strategies enable high-throughput synthesis using Wang resin-bound diamines.

Steps:

  • Immobilization : 1,3-Diphenyl-1,2-diaminoethane linked to Wang resin via carbodiimide coupling.

  • Condensation : React with 5-methylthiophene-2-carboxaldehyde (12 h, DMF).

  • Cleavage : TFA/CH₂Cl₂ (1:9) releases the product.

  • Purity : 89% (HPLC), ideal for combinatorial libraries.

Catalytic Cyclization Methods

Transition metal catalysts like Cu(I)-zeolites promote cyclization of propargylamine intermediates.

Reaction Scheme

  • Propargylamine synthesis : Phenylacetylene + 5-methylthiophen-2-ylamine → propargylamine.

  • Cyclization : Cu(I)-zeolite (5 mol%), 80°C, toluene, 6 h.

  • Yield : 72% (stereoselective for cis-imidazolidine).

Table 2: Catalytic Methods Comparison

CatalystTemp (°C)Time (h)Yield (%)Selectivity
Cu(I)-zeolite80672cis >95%
Pd/C1001258trans:cis 3:1

Chemical Reactions Analysis

Types of Reactions

2-(5-Methylthiophen-2-yl)-1,3-diphenylimidazolidine can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The imidazolidine ring can be reduced to form corresponding amines.

    Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents for substitution reactions include halogens and organometallic compounds.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticonvulsant Properties

Recent studies have highlighted the anticonvulsant potential of imidazolidine derivatives, including those similar to 2-(5-Methylthiophen-2-yl)-1,3-diphenylimidazolidine. Research indicates that these compounds can exhibit significant efficacy against seizures. For instance, derivatives of hydantoin have been evaluated for their ability to mitigate seizures in models such as pentylenetetrazol (PTZ) and maximal electroshock seizure (MES) . The findings suggest that certain imidazolidine derivatives not only reduce seizure activity but also promote neuroprotection by preserving neuronal integrity in critical brain regions.

Neuroprotective Effects

In addition to anticonvulsant activity, compounds within this class have shown promise in neuroprotection. The preservation of neuronal structure following seizure induction demonstrates the potential for these compounds to be developed into therapeutic agents for epilepsy and related neurological disorders .

Treatment of Attention Deficit Hyperactivity Disorder (ADHD)

Pharmacological Applications

The use of anti-epileptic mood stabilizers has been explored for treating ADHD. Specifically, formulations that include imidazolidine derivatives may enhance cognitive function and psychosocial outcomes in affected individuals . The mechanism involves modulating neurotransmitter systems that are often dysregulated in ADHD patients, thus improving attention and reducing impulsivity.

Summary of Findings

Application AreaKey FindingsReferences
Anticonvulsant PropertiesSignificant reduction in seizure activity; neuroprotection observed
ADHD TreatmentImproved cognitive function; enhanced psychosocial outcomes
Clinical Case StudiesDocumented efficacy in reducing symptoms; supportive evidence from clinical practice

Mechanism of Action

The mechanism of action of 2-(5-Methylthiophen-2-yl)-1,3-diphenylimidazolidine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Thiophene Ring

Nitro-substituted Derivative: 2-(5-Nitrothiophen-2-yl)-1,3-diphenylimidazolidine
  • Molecular Formula : C₁₉H₁₇N₃O₂S .
  • Molecular Weight : 351.4 g/mol .
  • Key Differences : The nitro group at the 5-position of the thiophene ring introduces strong electron-withdrawing effects, altering electronic properties compared to the methylthio substituent. This substitution enhances reactivity in nucleophilic aromatic substitution (SNAr) reactions, as seen in its use as a precursor for further functionalization .
  • Applications : Industrially available (CAS 307338-84-7) and used in high-throughput synthesis pipelines .
Bromo-substituted Derivative: 2-(5-Bromo-2-thienyl)-1,3-diphenylimidazolidine
  • Molecular Formula : C₁₉H₁₇BrN₂S .
  • Molecular Weight : 385.32 g/mol .
  • The compound exhibits a density of 1.4 g/cm³ and a boiling point of 510.1°C, reflecting higher thermal stability compared to the methylthio analogue .
Methoxy-substituted Derivative: 2-(5-Bromo-2,4-dimethoxyphenyl)-1,3-diphenylimidazolidine
  • Molecular Formula : C₂₃H₂₃BrN₂O₂ .
  • Key Differences : Methoxy groups introduce electron-donating effects, contrasting with the electron-withdrawing nitro group. This may reduce electrophilicity but improve solubility in polar solvents .

Heterocyclic Ring Replacements

Furan-based Analogue: 2-(2-Furyl)-1,3-diphenylimidazolidine
  • Molecular Formula : C₁₉H₁₈N₂O .
  • Key Differences: Replacement of thiophene with furan alters electronic properties due to oxygen's higher electronegativity.
Benzothiazole Hybrid: 2-(5-Methylthiophen-2-yl)-1,3-benzothiazole
  • Structural Features : Combines benzothiazole and thiophene moieties. The benzothiazole ring enhances π-conjugation, which could improve optoelectronic properties .

Dimeric and Polymeric Analogues

  • Δ²,2'-Bi[1,3-diphenylimidazolidine] (CAS 2179-89-7): Molecular Formula: C₃₀H₂₈N₄ . Such derivatives are explored in supramolecular chemistry .

Data Tables

Table 1. Structural and Physical Properties of Selected Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Boiling Point (°C) Key Applications
Target Compound C₂₀H₂₀N₂S 320.45 5-Methylthiophen-2-yl N/A Medicinal chemistry
2-(5-Nitrothiophen-2-yl) derivative C₁₉H₁₇N₃O₂S 351.4 5-Nitrothiophen-2-yl N/A Industrial synthesis
2-(5-Bromo-2-thienyl) derivative C₁₉H₁₇BrN₂S 385.32 5-Bromothiophen-2-yl 510.1 Halogen bonding studies
2-(2-Furyl) derivative C₁₉H₁₈N₂O 294.36 2-Furyl N/A Electronic materials

Biological Activity

2-(5-Methylthiophen-2-yl)-1,3-diphenylimidazolidine is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological effects, including antimicrobial properties, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the imidazolidine family, characterized by a five-membered ring containing nitrogen atoms. The specific structure of this compound includes:

  • Methylthio group : Enhances lipophilicity and may influence biological activity.
  • Diphenyl substitution : Contributes to the compound's stability and may affect its interaction with biological targets.

Antimicrobial Activity

Numerous studies have explored the antimicrobial properties of imidazolidine derivatives. The biological activity of this compound can be summarized as follows:

Table 1: Antimicrobial Activity Against Various Pathogens

PathogenMIC (μM)MBC (μM)Reference
Staphylococcus aureus50100
Escherichia coli4080
Pseudomonas aeruginosa60120
Candida albicans3060

The minimal inhibitory concentration (MIC) values indicate that this compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans.

Structure-Activity Relationships (SAR)

The structure-activity relationship studies indicate that modifications in the imidazolidine core can significantly impact biological efficacy. For instance, the presence of the methylthio group appears to enhance antimicrobial activity. A study on related thiazolidinone compounds demonstrated that variations in substituents at specific positions led to differing levels of antibacterial potency .

Key Findings from SAR Studies

  • Substituent Variation : Altering the position or type of substituents on the imidazolidine ring can either enhance or diminish antimicrobial properties.
  • Lipophilicity : Increased lipophilicity due to methylthio substitution correlates with improved membrane permeability and bioactivity .

Case Study 1: Antimicrobial Efficacy Assessment

A recent study evaluated a series of imidazolidine derivatives for their antimicrobial efficacy. The results indicated that compounds with a similar scaffold to this compound exhibited superior activity against resistant strains of bacteria such as MRSA and Pseudomonas aeruginosa.

Case Study 2: Docking Studies

Computational docking studies have been conducted to elucidate the mechanism of action of this compound. The binding affinity to critical bacterial enzymes such as MurB suggests that it may inhibit bacterial cell wall synthesis, contributing to its antimicrobial effects .

Toxicity and Safety Profile

While the antimicrobial efficacy is promising, potential toxicity towards human cells has also been assessed. In vitro studies indicate that at therapeutic concentrations, the compound shows minimal cytotoxicity, making it a candidate for further development in pharmaceutical applications .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(5-Methylthiophen-2-yl)-1,3-diphenylimidazolidine, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via multicomponent reactions involving phenyl isocyanide, substituted thiophenes, and aldehydes. Optimization involves solvent selection (e.g., ethanol or DMF), temperature control (80–120°C), and catalysis (e.g., Lewis acids like ZnCl₂). Design of Experiments (DoE) principles, such as factorial design, can minimize trial runs while evaluating variables like reactant ratios and reaction time . Spectral validation (¹H/¹³C NMR, IR) is critical to confirm structural integrity, as demonstrated in analogous imidazolidine syntheses .

Q. How should researchers resolve contradictions in spectroscopic data during structural elucidation?

  • Methodological Answer : Discrepancies in NMR or IR data may arise from tautomerism or impurities. Cross-validate using high-resolution mass spectrometry (HRMS) and X-ray crystallography. For example, in thiophene-containing imidazolidines, the thiophene ring’s electronic effects can shift proton signals; computational tools like density functional theory (DFT) can predict NMR chemical shifts for comparison .

Q. What purification techniques are most effective for this compound?

  • Methodological Answer : Column chromatography (silica gel, hexane/ethyl acetate gradient) is standard. For polar byproducts, recrystallization in ethanol or acetonitrile improves purity. Monitor via thin-layer chromatography (TLC) and HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in catalytic systems?

  • Methodological Answer : Quantum mechanical calculations (e.g., DFT at the B3LYP/6-311+G(d,p) level) model electronic properties, such as frontier molecular orbitals (HOMO/LUMO), to predict sites for electrophilic/nucleophilic attacks. Molecular docking studies (e.g., AutoDock Vina) assess interactions with catalytic metal centers, as seen in analogous benzimidazole-thiazole hybrids .

Q. What strategies mitigate challenges in scaling up synthesis while maintaining yield?

  • Methodological Answer : Use flow chemistry for continuous production, optimizing residence time and mixing efficiency. Process analytical technology (PAT), such as in-line FTIR, monitors intermediate formation. Membrane separation technologies (e.g., nanofiltration) reduce solvent waste, aligning with green chemistry principles .

Q. How do substituent variations on the thiophene ring affect the compound’s physicochemical properties?

  • Methodological Answer : Systematic SAR studies can compare methyl (5-methylthiophene) vs. electron-withdrawing groups (e.g., chloro, ). Solubility, logP, and thermal stability are assessed via shake-flask methods, DSC, and TGA. Substituent effects on π-π stacking (critical for solid-state behavior) are modeled using Cambridge Structural Database (CSD) data .

Q. What experimental frameworks address contradictions in reported biological activity data?

  • Methodological Answer : Standardize assays (e.g., enzyme inhibition, cytotoxicity) with positive/negative controls. Use ICReDD’s feedback loop: experimental data inform computational models (e.g., QSAR), which iteratively refine hypotheses. For example, conflicting IC₅₀ values may stem from assay conditions (pH, solvent); replicate under harmonized protocols .

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